molecular formula C13H13N5O6S B14582997 N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine CAS No. 61340-99-6

N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine

Cat. No.: B14582997
CAS No.: 61340-99-6
M. Wt: 367.34 g/mol
InChI Key: QSHPFNVRAUXURE-NSHDSACASA-N
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Description

N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine is a chemical compound that belongs to the class of organic azides. This compound is characterized by the presence of an azide group (-N3) and a nitrophenyl group, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine typically involves the reaction of L-cysteine with N-acetyl groups and azido-nitrophenyl derivatives. The process often requires specific reaction conditions, including controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of advanced techniques such as chromatography and spectroscopy is common to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include nitrenes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and click chemistry.

    Biology: Employed in the study of protein interactions and labeling.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine involves the formation of reactive intermediates such as nitrenes upon exposure to specific conditions (e.g., UV light). These intermediates can then interact with various molecular targets, including nucleophiles and double bonds, leading to the formation of stable products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organic azides and nitrophenyl derivatives, such as:

Uniqueness

N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological applications .

Properties

CAS No.

61340-99-6

Molecular Formula

C13H13N5O6S

Molecular Weight

367.34 g/mol

IUPAC Name

(2R)-2-acetamido-3-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]sulfanylpropanoic acid

InChI

InChI=1S/C13H13N5O6S/c1-7(19)15-11(13(21)22)5-25-6-12(20)8-2-9(16-17-14)4-10(3-8)18(23)24/h2-4,11H,5-6H2,1H3,(H,15,19)(H,21,22)/t11-/m0/s1

InChI Key

QSHPFNVRAUXURE-NSHDSACASA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-])C(=O)O

Canonical SMILES

CC(=O)NC(CSCC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-])C(=O)O

Origin of Product

United States

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